molecular formula C16H29N3O3 B6710407 Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate

Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate

Cat. No.: B6710407
M. Wt: 311.42 g/mol
InChI Key: VXQTZYXUMFWKBE-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(1,4-diazabicyclo[322]nonane-4-carbonylamino)pentanoate is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate typically involves the reaction of 1,4-diazabicyclo[3.2.2]nonane with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bicyclic amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with different ring size and symmetry.

    1,5-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with a different substitution pattern.

Uniqueness

Propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

propan-2-yl 4-(1,4-diazabicyclo[3.2.2]nonane-4-carbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-12(2)22-15(20)5-4-13(3)17-16(21)19-11-10-18-8-6-14(19)7-9-18/h12-14H,4-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQTZYXUMFWKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(C)NC(=O)N1CCN2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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